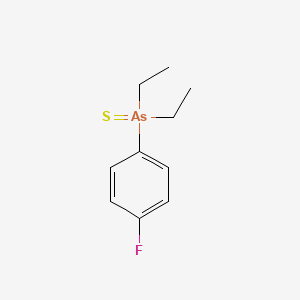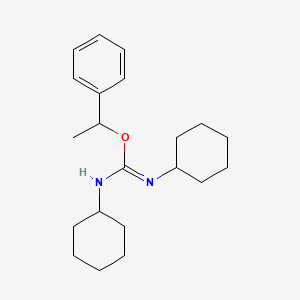![molecular formula C31H46N4O2S2 B14639634 2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 55805-61-3](/img/structure/B14639634.png)
2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a long octadecylsulfanyl chain and a phenyl-tetrazolyl group
Métodos De Preparación
The synthesis of 2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. The synthetic route may include the following steps:
Formation of the Octadecylsulfanyl Group: This can be achieved by reacting octadecanethiol with an appropriate halide under basic conditions.
Introduction of the Phenyl-Tetrazolyl Group: This step involves the synthesis of the tetrazole ring, which can be done by reacting phenylhydrazine with sodium azide.
Cyclohexa-2,5-diene-1,4-dione Formation: The final step involves the coupling of the octadecylsulfanyl and phenyl-tetrazolyl groups with cyclohexa-2,5-diene-1,4-dione under specific reaction conditions.
Análisis De Reacciones Químicas
2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the tetrazole ring or the cyclohexa-2,5-diene-1,4-dione moiety.
Substitution: The phenyl-tetrazolyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The phenyl-tetrazolyl group may exhibit biological activity, making the compound a candidate for drug discovery and development.
Materials Science: The long octadecylsulfanyl chain can impart unique properties to materials, such as increased hydrophobicity or improved thermal stability.
Mecanismo De Acción
The mechanism of action of 2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is not well-documented. it is likely that the compound interacts with molecular targets through its sulfanyl and tetrazolyl groups. These interactions may involve binding to proteins, enzymes, or other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione include:
- 2-Dodecylsulfanyl-ethanesulfonic acid phenyl ester
- 2-(4-Chloro-phenylsulfanyl)-ethanesulfonic acid phenyl ester
These compounds share similar structural features, such as the sulfanyl group and phenyl ring, but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of a long alkyl chain and a tetrazole ring, which may confer distinct properties and applications.
Propiedades
Número CAS |
55805-61-3 |
|---|---|
Fórmula molecular |
C31H46N4O2S2 |
Peso molecular |
570.9 g/mol |
Nombre IUPAC |
2-octadecylsulfanyl-5-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C31H46N4O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-38-29-24-28(37)30(25-27(29)36)39-31-32-33-34-35(31)26-21-18-17-19-22-26/h17-19,21-22,24-25,36-37H,2-16,20,23H2,1H3 |
Clave InChI |
KERAFSYCSVVUJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSC1=C(C=C(C(=C1)O)SC2=NN=NN2C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


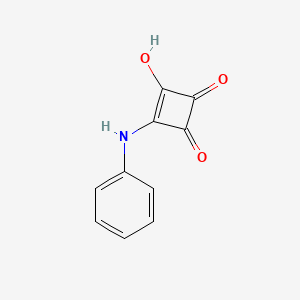
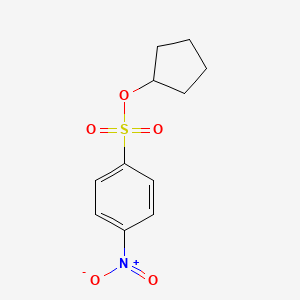
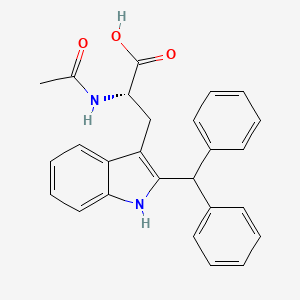
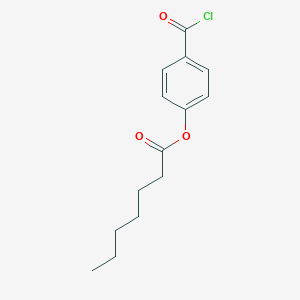
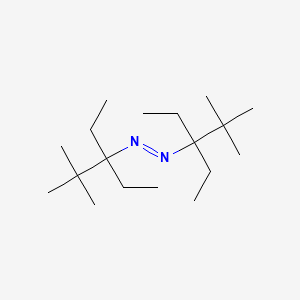

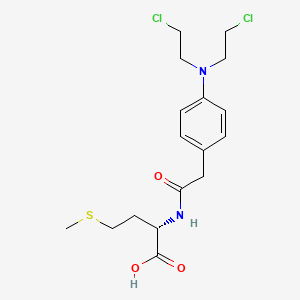

![1-Butyl-4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]piperidin-4-ol](/img/structure/B14639603.png)


